![molecular formula C10H16ClN3O B2378450 1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride CAS No. 1244968-57-7](/img/structure/B2378450.png)
1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride” is a chemical compound with the molecular formula C10H15N3O . It is also known by other names such as 1-(1-Methylpyrrol-2-yl)ethanone and 2-Acetyl-1-methylpyrrole .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride”, can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular structure of “1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride” consists of a pyrrole ring attached to a piperazine ring via a carbonyl group . The pyrrole ring is substituted with a methyl group .Scientific Research Applications
Chemical and Organic Intermediates
“1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride” is used as a chemical and organic intermediate . Intermediates are substances produced during the conversion of some reactant to a product. Most intermediates are unstable molecules that react quickly to form stable products.
Synthesis of Pyrrole Derivatives
The compound can be used in the synthesis of various pyrrole derivatives . Pyrrole derivatives are known to have diverse biological activities and are considered a potential source of biologically active compounds .
Antifungal Agents
Some pyrrole derivatives synthesized from “1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride” have been reported as active antifungal agents . Antifungal agents are drugs that selectively eliminate fungal pathogens from a host with minimal toxicity to the host.
Carbonylation Reactions
The compound can be involved in carbonylation reactions . Carbonylation is a chemical reaction that introduces a carbonyl group into a molecule. The term carbonylation also refers to the reaction of a metal with carbon monoxide (CO).
Safety and Hazards
The compound is classified under Hazard Statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(1-methylpyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13;/h2-3,6,11H,4-5,7-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUDNQYAWQNVND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)

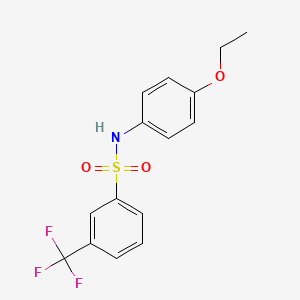

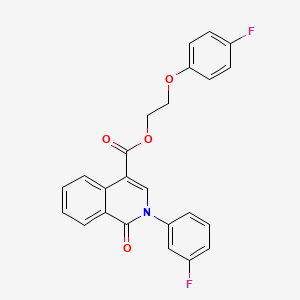
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2378376.png)
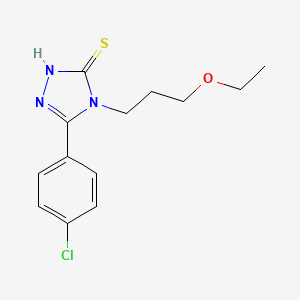
![1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2378383.png)
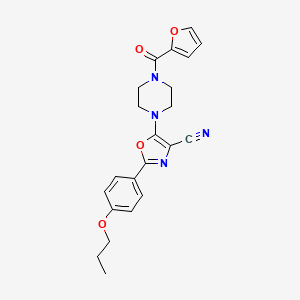
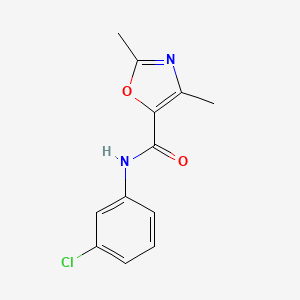
![tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate](/img/structure/B2378387.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2378388.png)
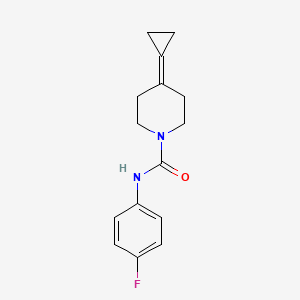
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid](/img/structure/B2378390.png)